Cas no 214262-97-2 (1-(3-Fluorophenyl)cyclopentanecarboxylic acid)

1-(3-Fluorophenyl)cyclopentanecarboxylic acid is a fluorinated cyclopentane derivative with a carboxylic acid functional group, offering versatile utility in synthetic organic chemistry and pharmaceutical research. The presence of the 3-fluorophenyl moiety enhances its potential as a building block for bioactive compounds, particularly in the development of CNS-targeting molecules and enzyme inhibitors. Its cyclopentane backbone provides structural rigidity, while the carboxylic acid group allows for further derivatization via esterification, amidation, or other coupling reactions. This compound is valued for its balanced lipophilicity and electronic effects, making it suitable for structure-activity relationship (SAR) studies. High purity and well-defined stereochemistry ensure reproducibility in research applications.
1-(3-Fluorophenyl)cyclopentanecarboxylic acid structure
214262-97-2 structure
Product Name:1-(3-Fluorophenyl)cyclopentanecarboxylic acid
CAS No:214262-97-2
MF:C12H13FO2
MW:208.228827238083
MDL:MFCD00800624
CID:290501
PubChem ID:736131
Update Time:2025-10-21

1-(3-Fluorophenyl)cyclopentanecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Fluorophenyl)cyclopentanecarboxylic acid
    • 1-(3-Fluorophenyl)cyclopentane-1-carboxylate
    • 1-(3-fluorophenyl)cyclopentane-1-carboxylic acid
    • 1-(3-fluorophenyl)-1-cyclopentane carboxylic acid
    • 1-(3-FLUOROPHENYL)CYCLOPENTANECARBOXYLICACID
    • DTXSID20352937
    • A879109
    • J-014050
    • CS-0199030
    • AKOS000271145
    • 214262-97-2
    • 1-(3-Fluorophenyl)cyclopentanecarboxylic acid,98
    • MFCD00800624
    • 1-(3-FLUOROPHENYL)CYCLOPENTANECARBOXYLIC ACID, 98
    • TS-02968
    • AB90646
    • 1-(3-Fluorophenyl)cyclophentanecarboxylic acid
    • 1-(3-Fluorophenyl)cyclopentanecarboxylic acid, AldrichCPR
    • A50565
    • SY168417
    • SCHEMBL2079237
    • Z104505412
    • EN300-21619
    • MDL: MFCD00800624
    • Inchi: 1S/C12H13FO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,14,15)
    • InChI Key: RLAKVCCLVVITLS-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1(C(=O)O)CCCC1

Computed Properties

  • Exact Mass: 208.09000
  • Monoisotopic Mass: 208.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9
  • Topological Polar Surface Area: 37.3A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.1262 (estimate)
  • Melting Point: 149-153 ºC
  • Boiling Point: 343.4 ℃ at 760 mmHg
  • Flash Point: 161.5±25.9 °C
  • PSA: 37.30000
  • LogP: 2.72210
  • Solubility: Not available
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-(3-Fluorophenyl)cyclopentanecarboxylic acid Security Information

1-(3-Fluorophenyl)cyclopentanecarboxylic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on 1-(3-Fluorophenyl)cyclopentanecarboxylic acid

Professional Introduction to 1-(3-Fluorophenyl)cyclopentanecarboxylic acid (CAS No: 214262-97-2)

1-(3-Fluorophenyl)cyclopentanecarboxylic acid, with the chemical identifier CAS No. 214262-97-2, is a significant compound in the realm of pharmaceutical chemistry and drug development. This molecule, featuring a cyclopentane ring substituted with a carboxylic acid group and a 3-fluorophenyl moiety, has garnered attention due to its structural versatility and potential biological activities. The presence of the fluorine atom in the aromatic ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.

The structure of 1-(3-Fluorophenyl)cyclopentanecarboxylic acid is characterized by its rigid cyclopentane core, which provides stability while allowing for modifications at various positions. The carboxylic acid functionality at one end of the molecule enables interactions with biological targets such as enzymes and receptors, while the 3-fluorophenyl group enhances lipophilicity and metabolic stability. These features make it an attractive candidate for further derivatization and exploration in medicinal chemistry.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced binding affinity, improved pharmacokinetic profiles, and increased resistance to metabolic degradation. The fluorine atom in 1-(3-Fluorophenyl)cyclopentanecarboxylic acid contributes to these advantages by modulating electron density and influencing molecular interactions. This has led to its investigation in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.

One of the most compelling aspects of 1-(3-Fluorophenyl)cyclopentanecarboxylic acid is its potential as a precursor for more complex molecules. Researchers have leveraged its framework to develop inhibitors targeting specific enzymes involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases, which are overactive in cancers like leukemia and solid tumors. The fluorophenyl moiety plays a crucial role in binding to these targets by providing critical hydrogen bonding interactions and hydrophobic complementarity.

The pharmaceutical applications of 1-(3-Fluorophenyl)cyclopentanecarboxylic acid extend beyond oncology. Inflammation, another major therapeutic area, has seen the development of novel anti-inflammatory agents based on fluorinated scaffolds. These compounds often exhibit higher efficacy and lower toxicity compared to traditional non-fluorinated analogs. The cyclopentane ring, with its unique conformational flexibility, allows for optimal positioning of functional groups relative to biological targets, enhancing drug-receptor interactions.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 1-(3-Fluorophenyl)cyclopentanecarboxylic acid. Molecular modeling techniques enable researchers to predict binding affinities and optimize structures before experimental synthesis. This approach has been instrumental in identifying lead compounds with high potential for further development. The integration of machine learning algorithms into drug design has also enhanced the efficiency of virtual screening campaigns, allowing for rapid evaluation of large libraries of fluorinated derivatives.

The synthesis of 1-(3-Fluorophenyl)cyclopentanecarboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include Friedel-Crafts acylation followed by reduction and fluorination at the aromatic ring. Advances in synthetic methodologies have improved yields and purity, making it more feasible to explore derivatives systematically. Catalytic processes, particularly those employing transition metals like palladium or copper, have been particularly effective in introducing fluorine atoms selectively.

In conclusion, 1-(3-Fluorophenyl)cyclopentanecarboxylic acid (CAS No: 214262-97-2) represents a promising compound with diverse pharmaceutical applications. Its unique structural features—combining a cyclopentane core with a fluorinated aromatic group—make it an excellent scaffold for drug discovery. The growing body of research highlights its potential in addressing various diseases through targeted inhibition of key biological pathways. As computational tools continue to evolve and synthetic techniques improve, the future looks bright for further exploration and development based on this versatile molecule.

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